molecular formula C16H15N3O2 B251807 N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide

N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide

Numéro de catalogue B251807
Poids moléculaire: 281.31 g/mol
Clé InChI: KJASUPJGNMZRCB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide, also known as OPA-15406, is a small molecule inhibitor of the protein-protein interaction between the transcription factor STAT3 and the coactivator CBP. STAT3 is a key signaling molecule involved in the regulation of cell growth, differentiation, and survival, and its aberrant activation has been implicated in the development and progression of various types of cancer. OPA-15406 has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.

Mécanisme D'action

N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide inhibits the protein-protein interaction between STAT3 and CBP by binding to the CBP-binding domain of STAT3. This prevents the recruitment of CBP to the activated STAT3 transcription complex, leading to the suppression of STAT3-mediated gene transcription and downstream signaling pathways.
Biochemical and physiological effects:
N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide has been shown to have a number of biochemical and physiological effects in cancer cells and animal models. These include inhibition of cell proliferation, induction of apoptosis, suppression of angiogenesis, and modulation of immune responses. N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide has several advantages for lab experiments, including its small size, high potency, and specificity for the STAT3-CBP interaction. However, N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide has some limitations, such as its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Orientations Futures

There are several future directions for research on N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide. These include:
1. Development of more potent and selective STAT3 inhibitors based on the structure of N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide.
2. Investigation of the molecular mechanisms underlying the anti-cancer effects of N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide, including its effects on downstream signaling pathways and cellular processes.
3. Evaluation of the safety and efficacy of N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide in clinical trials, including its potential use in combination with other cancer therapies.
4. Development of novel drug delivery systems for N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide to improve its solubility and bioavailability.
5. Investigation of the potential use of N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide in other diseases and conditions, such as inflammation and autoimmune disorders, where STAT3 signaling is dysregulated.
In conclusion, N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide is a promising small molecule inhibitor of the STAT3-CBP interaction with potential applications in cancer therapy. Further research is needed to fully understand its molecular mechanisms and evaluate its safety and efficacy in clinical trials.

Méthodes De Synthèse

N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide can be synthesized via a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of various intermediates, which are then coupled to form the final product. The detailed synthesis route and conditions have been described in the literature.

Applications De Recherche Scientifique

N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide has been extensively studied in preclinical models of cancer, including cell lines and animal models. In vitro studies have shown that N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide inhibits the growth and survival of cancer cells, induces apoptosis, and suppresses the expression of STAT3 target genes. In vivo studies have demonstrated that N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide inhibits tumor growth and metastasis in various types of cancer, including breast, lung, prostate, and pancreatic cancer.

Propriétés

Formule moléculaire

C16H15N3O2

Poids moléculaire

281.31 g/mol

Nom IUPAC

2-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide

InChI

InChI=1S/C16H15N3O2/c1-10(2)15(20)18-12-7-5-11(6-8-12)16-19-14-13(21-16)4-3-9-17-14/h3-10H,1-2H3,(H,18,20)

Clé InChI

KJASUPJGNMZRCB-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3

SMILES canonique

CC(C)C(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3

Solubilité

22.2 [ug/mL]

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.